8-Bromo-3-chloroimidazo[1,2-a]pyrazine
Description
8-Bromo-3-chloroimidazo[1,2-a]pyrazine (molecular formula: C₆H₃BrClN₃, molecular weight: 232.47 g/mol) is a halogen-substituted derivative of the imidazo[1,2-a]pyrazine scaffold, a bicyclic heteroaromatic system with a fused imidazole and pyrazine ring. For instance, its positional isomer, 3-bromo-8-chloroimidazo[1,2-a]pyrazine (CAS: 143591-61-1), is commercially available with 98% purity and is stored under refrigerated conditions . The bromo and chloro substituents at positions 3 and 8 likely influence electronic properties, reactivity, and binding interactions in biological systems.
Properties
CAS No. |
76537-31-0 |
|---|---|
Molecular Formula |
C6H3BrClN3 |
Molecular Weight |
232.46 g/mol |
IUPAC Name |
8-bromo-3-chloroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H3BrClN3/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H |
InChI Key |
ATOXNULEPKIGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Key structural analogs include positional isomers, methyl-substituted derivatives, and morpholino-functionalized compounds. Their substituent patterns, molecular weights, and activities are compared below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position Matters: The bromo and chloro positions significantly alter reactivity. For example, 3-bromo-8-chloro derivatives are intermediates in Suzuki coupling reactions , while 8-morpholino derivatives exhibit kinase inhibition .
Key Findings:
- Anticancer Potential: 8-Morpholino derivatives show moderate CDK9 inhibition, while 2-phenyl-3-amine analogs exhibit antiviral activity against influenza A and coronaviruses .
- Fluorescence Properties : Derivatives like 10i (imidazo[1,2-a]pyrazine with pyrazine substituents) emit at ~850 nm, making them candidates for bioimaging .
Key Insights:
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